Ethyl 2-phenyl-1H-3-benzazepine-4-carboxylate
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Overview
Description
Ethyl 2-phenyl-1H-3-benzazepine-4-carboxylate is a chemical compound with the molecular formula C19H17NO2 It belongs to the class of benzazepines, which are heterocyclic compounds containing a seven-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-phenyl-1H-3-benzazepine-4-carboxylate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors to form the benzazepine ring. For instance, the Mitsunobu reaction, which proceeds in tetrahydrofuran (THF) in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3), is a notable method . Another method involves the oxidative cyclization of N-methoxy-4-phenylbutanamide in the presence of PhI and Oxone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-phenyl-1H-3-benzazepine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: NBS is commonly used for free radical bromination at the benzylic position.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
Ethyl 2-phenyl-1H-3-benzazepine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-phenyl-1H-3-benzazepine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to produce a biological response .
Comparison with Similar Compounds
Ethyl 2-phenyl-1H-3-benzazepine-4-carboxylate can be compared with other benzazepine derivatives and similar heterocyclic compounds:
Similar Compounds: Indole derivatives, such as ethyl 2-oxo-2,3-dihydro-1H-1-benzazepine-4-carboxylate.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its synthesis, chemical reactivity, and applications make it a valuable subject of study in organic and medicinal chemistry.
Properties
CAS No. |
86051-61-8 |
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Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
ethyl 2-phenyl-1H-3-benzazepine-4-carboxylate |
InChI |
InChI=1S/C19H17NO2/c1-2-22-19(21)18-13-16-11-7-6-10-15(16)12-17(20-18)14-8-4-3-5-9-14/h3-11,13H,2,12H2,1H3 |
InChI Key |
RNBXOSTWUNIZNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2CC(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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